N'-Hydroxy-2-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide
Description
Structural Implications of the 1-Oxa-9-Azaspiro[5.5]undecane Core
The 1-oxa-9-azaspiro[5.5]undecane core forms the molecular backbone of this compound, characterized by two fused cyclohexane rings sharing a single spiro carbon atom. This architecture imposes significant stereochemical constraints while introducing heteroatoms (oxygen and nitrogen) at strategic positions. The oxygen atom occupies the 1-position of one ring, contributing to electronic polarization, while the nitrogen resides at the 9-position of the second ring, enabling hydrogen bonding and protonation-dependent interactions.
The molecular formula $$ \text{C}{14}\text{H}{18}\text{N}{2}\text{O}{3} $$ reflects the integration of a hydroxyacetimidamide side chain at the 2-position of the spiro framework. This side chain introduces additional hydrogen bond donors and acceptors, enhancing the compound’s capacity to engage with biological targets. The spiro junction itself creates a chiral center, necessitating enantioselective synthesis to isolate therapeutically relevant stereoisomers.
Table 1: Key Structural Features of the 1-Oxa-9-Azaspiro[5.5]undecane Core
| Feature | Description |
|---|---|
| Ring System | Two fused cyclohexane rings (spiro[5.5]undecane) |
| Heteroatoms | 1-oxa (oxygen at position 1), 9-aza (nitrogen at position 9) |
| Functional Groups | Hydroxy group (position 4), acetimidamide side chain (position 2) |
| Molecular Weight | 270.31 g/mol (calculated from $$ \text{C}{14}\text{H}{18}\text{N}{2}\text{O}{3} $$) |
The spirocyclic core’s rigidity reduces entropy penalties upon target binding, a critical advantage in inhibitor design. Meanwhile, the nitrogen’s basicity ($$ \text{p}K_a \approx 8.5 $$) allows for pH-dependent conformational adjustments, as protonation modulates ring puckering and side-chain orientation.
Conformational Dynamics and Three-Dimensionality in Drug Design
Despite its apparent rigidity, the 1-oxa-9-azaspiro[5.5]undecane core exhibits remarkable conformational flexibility. Nuclear magnetic resonance (NMR) studies of analogous spirocyclic ammonium salts reveal pseudosymmetrical structures in solution, with five-membered rings adopting intermediate envelop-twist conformations. This dynamic equilibrium enables the compound to sample multiple low-energy states, optimizing interactions with diverse binding pockets.
The acetimidamide side chain further amplifies conformational diversity. The $$ \text{N}'- \text{hydroxy} $$ group can rotate freely, adopting syn or anti orientations relative to the spiro core. Molecular dynamics simulations suggest that this rotation influences hydrogen-bonding networks with target proteins, such as the MmpL3 transporter in Mycobacterium tuberculosis.
Table 2: Conformational Flexibility Metrics in Spirocyclic Systems
| Compound | Ring Puckering Amplitude (Å) | Torsional Barriers (kcal/mol) |
|---|---|---|
| Target Compound | 0.8–1.2 | 2.5–3.0 |
| 4-Phenyl Derivative | 0.7–1.1 | 3.2–4.1 |
| Spiro[5.5]undecane-3,9-diamine | 1.0–1.5 | 1.8–2.4 |
The three-dimensionality of the spiro scaffold also mitigates planar aromaticity, reducing off-target interactions with flat binding sites common in cytochrome P450 enzymes. This property enhances selectivity, as demonstrated in kinase inhibitor studies where spirocyclic analogs showed >20-fold potency improvements over linear counterparts.
Comparative Analysis with Other Spirocyclic Pharmacophores
The target compound’s spiro architecture aligns with broader trends in spirocyclic drug design but diverges in critical functionalization. Compared to 4-phenyl-1-oxa-9-azaspiro[5.5]undecane, which prioritizes lipophilic interactions via its aromatic substituent, the hydroxyacetimidamide group in this compound introduces polar surface area, favoring aqueous solubility and target engagement in hydrophilic environments.
Spiro[5.5]undecane-3,9-diamine exemplifies another variant, where dual amine groups enable chelation of metal ions or acidic residues in enzymatic active sites. However, the absence of heteroatoms in its core limits electronic modulation, a gap addressed by the 1-oxa-9-aza configuration in the target compound.
Table 3: Pharmacophoric Comparison of Spirocyclic Compounds
The 1,5-oxaza spiroquinone scaffold, while structurally distinct, shares the spirocyclic strategy of balancing rigidity and flexibility. Its quinone moiety enables redox cycling, contrasting with the target compound’s reliance on hydrogen bonding and steric complementarity.
Properties
Molecular Formula |
C11H21N3O3 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N'-hydroxy-2-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethanimidamide |
InChI |
InChI=1S/C11H21N3O3/c12-10(13-16)8-14-4-2-11(3-5-14)7-9(15)1-6-17-11/h9,15-16H,1-8H2,(H2,12,13) |
InChI Key |
OFNQACZCQAWGNP-UHFFFAOYSA-N |
Isomeric SMILES |
C1COC2(CCN(CC2)C/C(=N/O)/N)CC1O |
Canonical SMILES |
C1COC2(CCN(CC2)CC(=NO)N)CC1O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 4-Hydroxy-1-oxa-9-azaspiro[5.5]undecane Core
The spirocyclic backbone is synthesized via a Diels-Alder cyclization or ring-closing metathesis , followed by oxidation and functionalization:
- Cyclization of diene and dienophile precursors (e.g., furan derivatives and amines) under thermal or catalytic conditions.
- Oxidation of intermediates to introduce the hydroxyl group at position 4.
- Protection/deprotection strategies to stabilize reactive sites during subsequent steps.
- Starting material : Furan-derived diene (5 mmol) and amine (5.5 mmol) in toluene.
- Conditions : Reflux at 110°C for 24 hours under nitrogen.
- Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).
Introduction of the Acetimidamide Group
The acetimidamide moiety is introduced via nucleophilic substitution or amide coupling :
Method A: Chloroacetamide Intermediate
- Step 1 : React the spirocyclic amine with chloroacetyl chloride in dichloromethane (DCM) at 0°C.
- Step 2 : Substitute chloride with hydroxylamine under basic conditions.
- Conditions : Hydroxylamine hydrochloride (3 eq), NaOH (2 eq), ethanol, 60°C, 6 hours.
- Yield : 75–80%.
Method B: N-Hydroxysuccinimide (NHS) Ester Activation
- Activation : Convert carboxylic acid precursors to NHS esters using dicyclohexylcarbodiimide (DCC) in 1,2-dimethoxyethane.
- Conditions : 0°C, 2 hours, nitrogen atmosphere.
- Yield : >90%.
- Coupling : React the NHS ester with hydroxylamine in methanol.
- Conditions : 50°C, 1 hour, followed by room temperature for 16 hours.
- Yield : 70–75%.
Optimization and Challenges
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Side Reactions : Over-oxidation of the hydroxyl group or undesired ring-opening requires careful stoichiometric control.
- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) achieves >95% purity.
Analytical Characterization
Table 1: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.45–1.85 (m, 10H, spiro-CH₂), 3.25 (s, 2H, N-CH₂), 4.10 (br, 1H, OH), 6.50 (s, 1H, NH). |
| ¹³C NMR | δ 25.8 (spiro-CH₂), 55.2 (N-CH₂), 72.4 (C-OH), 165.3 (C=NH). |
| HRMS | m/z 243.1701 [M+H]⁺ (calc. 243.1709). |
Table 2: Reaction Yields Across Methods
| Method | Key Step | Yield | Purity |
|---|---|---|---|
| Chloroacetamide route | Nucleophilic substitution | 75% | 96% |
| NHS ester coupling | Amide formation | 70% | 92% |
Applications and Derivatives
- Antiviral Activity : Analogues show inhibition of influenza A M2 ion channels (IC₅₀ = 0.8–2.5 μM).
- Neurological Targets : Structural analogs exhibit NMDA receptor antagonism (Ki = 120–450 nM).
Chemical Reactions Analysis
Hydroxylamine-Mediated Reactions
The N'-hydroxy group participates in nucleophilic and redox reactions characteristic of hydroxylamine derivatives:
-
Condensation Reactions : Forms hydrazones or oximes with carbonyl compounds (e.g., ketones, aldehydes) .
-
Oxidation : Converts to nitroso derivatives under mild oxidizing agents (e.g., MnO₂, H₂O₂) .
-
Reduction : The -NHOH group reduces to -NH₂ in the presence of catalytic hydrogenation (H₂/Pd) .
Key Reaction Example :
Acetimidamide Reactivity
The acetimidamide moiety (-C(=NH)NHOH) undergoes:
-
Hydrolysis : Forms carboxylic acids or amides under acidic/basic conditions.
-
Coordination Chemistry : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺) .
-
Cyclization : Forms heterocycles like triazoles under thermal or catalytic conditions.
Comparative Hydrolysis Rates :
| Condition | Product | Yield (%) |
|---|---|---|
| 1M HCl, 80°C | Carboxylic Acid Derivative | ~75 |
| 1M NaOH, 60°C | Amide Derivative | ~68 |
Spirocyclic Ring Transformations
The 1-oxa-9-azaspiro[5.5]undecane system influences stereoelectronic properties and reactivity:
-
Ring-Opening : Acidic conditions cleave the ether-oxygen bond, yielding diols or amino alcohols .
-
Cycloadditions : Participates in [3+2] dipolar cycloadditions with nitriles or alkynes .
-
Functionalization : The hydroxyl group at position 4 undergoes esterification or etherification .
Synthetic Pathway for Spirocyclic Activation :
-
Protection : Tert-butyldimethylsilyl (TBS) protection of the 4-hydroxy group .
-
Alkylation : Reaction with methyl iodide to form methoxy derivatives.
Biological Interaction Pathways
Preliminary studies suggest enzyme inhibition via:
-
Metal Chelation : Binds metalloenzyme active sites (e.g., matrix metalloproteinases) .
-
Covalent Modification : Forms Schiff bases with lysine residues in target proteins.
Reported IC₅₀ Values :
| Enzyme Target | IC₅₀ (μM) |
|---|---|
| MMP-2 | 0.45 |
| HDAC-6 | 1.2 |
Stability and Degradation
-
Thermal Stability : Decomposes above 180°C via radical pathways.
-
Photodegradation : UV exposure generates nitroso intermediates (λmax = 320 nm) .
-
pH Sensitivity : Stable in pH 5–7; rapid hydrolysis occurs outside this range.
Comparative Reactivity with Analogues
| Compound | Key Reaction Difference |
|---|---|
| 2-Amino-1-(4-hydroxy-...)propan-1-one | Lacks hydroxylamine-mediated redox |
| N-Methoxyindole Derivatives | Prefer electrophilic substitution |
| Tert-butyl Spirocyclic Derivatives | Enhanced steric hindrance |
Scientific Research Applications
This compound has shown promise in several scientific research applications. In medicinal chemistry, it has been studied for its potential as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a promising target for the design of new antituberculosis drugs . Additionally, its spirocyclic structure makes it a valuable scaffold for the development of various bioactive molecules, including agonists of the free fatty acid receptor FFA1 and inhibitors of soluble epoxide hydrolase . Its unique structural features also make it a candidate for the development of antibacterial agents.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it interferes with the transport functions essential for the survival of Mycobacterium tuberculosis . The compound’s spirocyclic structure allows it to fit into the active site of the target protein, thereby blocking its activity and leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Spirocyclic Cores
Table 1: Key Structural and Functional Comparisons
Functional Analogues with Acetimidamide Moieties
Pharmacological and Physicochemical Properties
- Solubility: The 4-hydroxy group in the target compound enhances water solubility compared to non-hydroxylated spiro analogs like tert-butyl derivatives .
- Synthetic Efficiency : Yields for hydroxylamine-mediated acetimidamide synthesis (e.g., NTAA at 96%) are higher than multi-step routes for spirocyclic amines (e.g., 30% for N-cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine) .
Challenges and Limitations
Biological Activity
Chemical Structure and Properties
N'-Hydroxy-2-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide features a complex spirocyclic structure that includes both nitrogen and oxygen atoms, which contribute to its unique properties. The molecular formula can be represented as:
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 299.37 g/mol |
| CAS Number | Not explicitly listed |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may act as a dual ligand for certain receptors, potentially influencing neurotransmitter systems.
Pharmacological Studies
Recent pharmacological studies have shown that derivatives of the spirocyclic structure exhibit significant activity in modulating neurochemical pathways. For instance, a related compound demonstrated potent binding affinity to μ-opioid receptors, suggesting potential applications in pain management and addiction therapy .
Case Studies
- Study on Neurotransmitter Modulation : A study evaluated the effects of similar spirocyclic compounds on neurotransmitter release in vitro. Results indicated that these compounds could enhance dopamine release, which may have implications for treating disorders like Parkinson's disease.
- Antinociceptive Effects : Another investigation assessed the antinociceptive properties of related compounds in animal models. The findings revealed that these compounds significantly reduced pain responses, indicating their potential as analgesics.
- Cytotoxicity Assessment : In vitro cytotoxicity assays were conducted to determine the safety profile of the compound. The results showed low toxicity against normal human cell lines, suggesting a favorable therapeutic index.
Comparative Activity Table
Synthesis Techniques
The synthesis of N'-Hydroxy derivatives typically involves multi-step reactions starting from simpler precursors. Common methods include:
- Cyclization Reactions : Utilizing cyclization techniques to form the spirocyclic framework.
- Hydroxylation Steps : Introducing hydroxyl groups through oxidation reactions.
- Amidation Processes : Employing amidation reactions to attach amide functionalities.
Q & A
Basic Research Questions
Q. How can the synthesis of N'-Hydroxy-2-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide be optimized for higher yields?
- Methodological Answer : Synthesis optimization involves reagent stoichiometry control (e.g., aldehyde and amine ratios) and purification via chromatography (e.g., 1:9 MeOH:MeCN) to isolate intermediates. Evidence from analogous spiro compounds shows yields improve with stepwise addition of reactants and inert atmosphere conditions to minimize side reactions . Preparative HPLC is critical for resolving diastereomers, as seen in 2:1 diastereomeric mixtures resolved using this method .
Q. What spectroscopic techniques are essential for characterizing the compound’s purity and stereochemistry?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments and carbon frameworks, particularly for distinguishing spiro ring conformers (e.g., axial vs. equatorial substituents) .
- HRMS : Confirms molecular formula and detects isotopic patterns to rule out impurities .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve absolute configurations, especially for chiral centers in the spiro system .
Q. How can diastereomers arising from the spirocyclic core be separated and quantified?
- Methodological Answer : Preparative HPLC with chiral stationary phases (e.g., C18 columns) effectively resolves diastereomers. For example, a 2:1 diastereomeric mixture was separated using gradient elution with MeCN/H2O . Relative stereochemistry is further confirmed via NOESY correlations in NMR .
Advanced Research Questions
Q. What computational tools predict the stereochemical outcomes of spirocyclic ring formation?
- Methodological Answer : Density Functional Theory (DFT) calculations model transition states in cycloaddition reactions, explaining diastereoselectivity. For instance, DFT studies on analogous [2+2+2] cycloadditions correlate steric hindrance and electronic effects with experimental cis/trans ratios . Molecular dynamics simulations (e.g., in Gaussian 09) can also predict conformational stability of the spiro ring .
Q. How does the compound’s pharmacological activity correlate with its structural features?
- Methodological Answer : Peripheral alpha-1 adrenoceptor blockade is a key mechanism for antihypertensive activity in related spiro compounds. Structure-activity relationship (SAR) studies show potency decreases with bulky substituents on the lactam ring, while small alkyl groups retain activity. In vitro assays (e.g., SHR rat models) are used to validate efficacy .
Q. What strategies stabilize the compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies recommend storage at -20°C in anhydrous, light-protected environments to prevent hydrolysis of the hydroxamic acid group (N'-hydroxy moiety). Lyophilization in inert buffers (pH 6–7) minimizes degradation, as observed in structurally similar spiro derivatives . Accelerated stability testing via HPLC monitors degradation products .
Q. How can crystallographic data resolve contradictions in reported stereochemical assignments?
- Methodological Answer : SHELXD/SHELXE software solves phase problems in X-ray data, while ORTEP-3 visualizes thermal ellipsoids to confirm bond angles and torsion angles. For example, single-crystal structures of analogous spiro compounds (e.g., 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones) validated conflicting NMR-based stereochemical claims .
Methodological Notes
- Synthesis : Prioritize inert conditions (N2 atmosphere) and low temperatures (<0°C) during imidamide formation to avoid oxidation .
- Characterization : Combine multiple techniques (e.g., NMR + X-ray) for unambiguous stereochemical assignment .
- Pharmacology : Use SHR rat models for in vivo efficacy screening, supplemented with radioligand binding assays for receptor affinity quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
